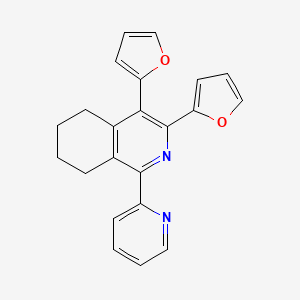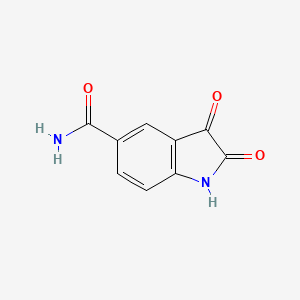
ethyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of ethyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate consists of a pyrrole ring with an attached ethyl ester group and a nitro substituent. The nitro group imparts electron-withdrawing properties, affecting the compound’s reactivity and stability. The 3D structure can be visualized using computational tools .
Wissenschaftliche Forschungsanwendungen
Synthesis of Pyrrole Derivatives :
- Ethyl 3,5-diaryl-1H-pyrrole-2-carboxylates, synthesized from ethyl 2-nitro-5-oxo-3,5-diarylpentanoates, are prepared using triethylphosphite under microwave irradiation. This process showcases the use of ethyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate in synthesizing pyrrole derivatives, an essential aspect of organic chemistry (Khajuria, Saini, & Kapoor, 2013).
- The compound has also been used as an intermediate in the synthesis of modified DNA minor-groove binders, demonstrating its role in complex chemical syntheses (Kennedy, Khalaf, Scott, & Suckling, 2017).
Development of Antimicrobial Agents :
- New 1-aryl-2-methyl-4-(4-nitrophenyl)pyrrolderivatives prepared from ethyl 1-aryl-2-methyl-4-(4-nitrophenyl)pyrrole-3-carboxylates have shown potent in vitro antimicrobial properties. This indicates the potential use of ethyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate in developing new antimicrobial agents (Filacchioni, Porretta, Scalzo, Giardina, & Giardi, 1983).
Catalysis and Chemical Reactions :
- The compound is used in phosphine-catalyzed [4 + 2] annulations, acting as a 1,4-dipole synthon in the synthesis of tetrahydropyridines. This highlights its role in facilitating complex chemical reactions (Zhu, Lan, & Kwon, 2003).
Structural and Spectroscopic Studies :
- Ethyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate derivatives have been synthesized and characterized using various spectroscopic methods. These studies contribute to the understanding of the molecular structure and properties of such compounds (Singh, Rawat, Baboo, & Kumar, 2015).
Eigenschaften
IUPAC Name |
ethyl 1-methyl-4-nitropyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c1-3-14-8(11)7-4-6(10(12)13)5-9(7)2/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLGKCDCFJPOEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CN1C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40439951 | |
| Record name | Ethyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40439951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate | |
CAS RN |
2853-29-4 | |
| Record name | Ethyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40439951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8-Bromo-2,2-dimethyl-4H-benzo[d][1,3]dioxine](/img/structure/B1624915.png)

![N7-(3-Chlorophenyl)-N2-phenylthiazolo[5,4-d]pyrimidine-2,7-diamine](/img/structure/B1624917.png)






![3-Methylthio-1-phenyl-4,5-dihydro-1H-benzo[g]indazole](/img/structure/B1624928.png)
